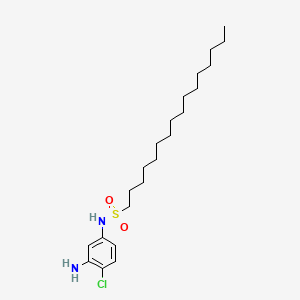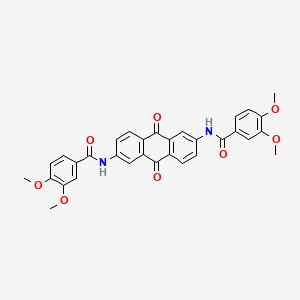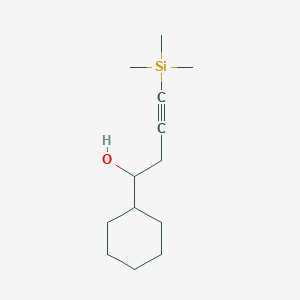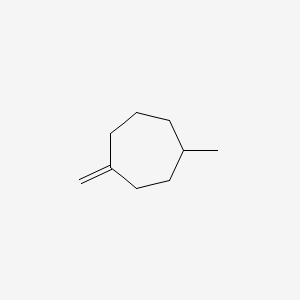
Selenoxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenoxanthen-9-one is an organic compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a selenium-containing derivative of xanthene, characterized by the presence of a selenium atom in place of an oxygen atom in the xanthene structure. This modification imparts distinct photophysical properties to the compound, making it a valuable material in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenoxanthen-9-one typically involves the reaction of 4-bromobenzoic acid with 1,2-diphenyldiselane in the presence of a catalyst such as [Ru(p-cymene)Cl2]2 and a base like sodium bicarbonate. The reaction is carried out in dry dimethylformamide (DMF) at elevated temperatures (around 100°C) for an extended period (48 hours) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key to successful industrial production lies in maintaining the purity and yield of the compound through careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Selenoxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxanthone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding selenoxanthene.
Substitution: The selenium atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or the use of solvents like DMF or toluene.
Major Products
Scientific Research Applications
Selenoxanthen-9-one has found applications in several scientific research areas:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs that target specific molecular pathways.
Mechanism of Action
The mechanism by which selenoxanthen-9-one exerts its effects is primarily related to its photophysical properties. The compound can undergo intersystem crossing (ISC) from the singlet excited state to the triplet excited state, facilitated by the heavy selenium atom. This process leads to room-temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF), which are key to its applications in OLEDs and sensing .
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: Similar to selenoxanthen-9-one but contains a sulfur atom instead of selenium.
Xanthone: Contains an oxygen atom in place of selenium.
Carbazole Derivatives: Often used in combination with this compound to enhance photophysical properties.
Uniqueness
This compound stands out due to the presence of the selenium atom, which imparts unique photophysical properties such as enhanced phosphorescence and fluorescence. This makes it particularly valuable in applications requiring high-efficiency light emission and sensitivity to environmental changes .
Properties
CAS No. |
4734-58-1 |
|---|---|
Molecular Formula |
C13H8OSe |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
selenoxanthen-9-one |
InChI |
InChI=1S/C13H8OSe/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
KNIBLZOPSUGNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)







![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)


